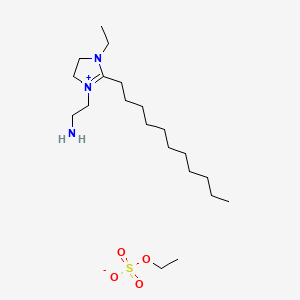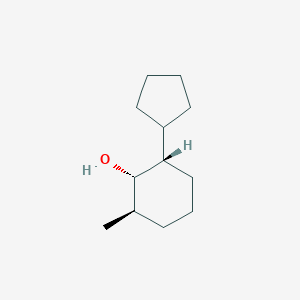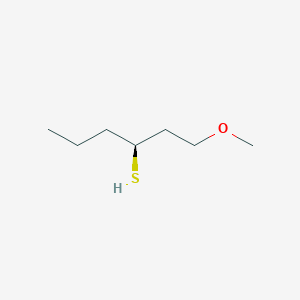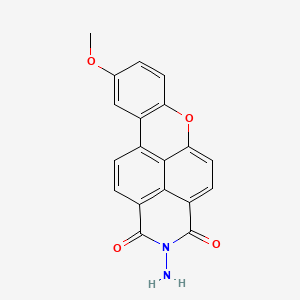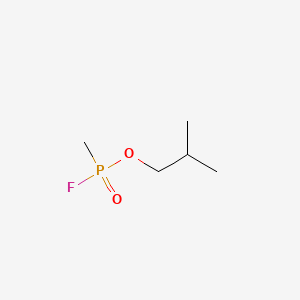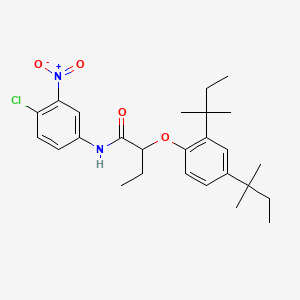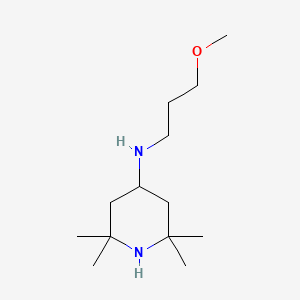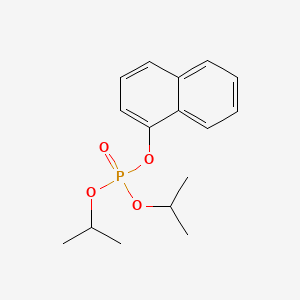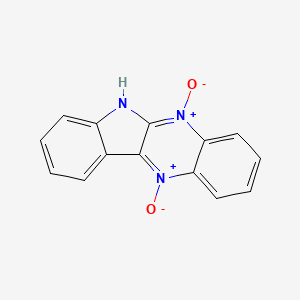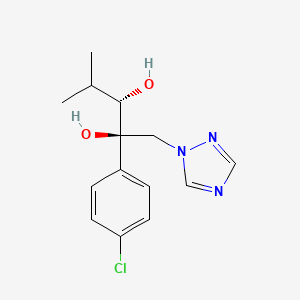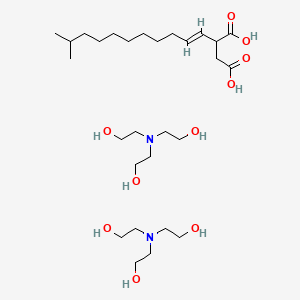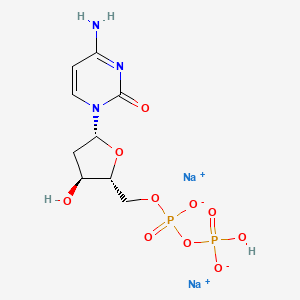
Octadecyl 2-methyl-3-(tridecylthio)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl 2-methyl-3-(tridecylthio)propionate: is an organic compound with the molecular formula C35H70O2S It is a long-chain ester that features both an octadecyl group and a tridecylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecyl 2-methyl-3-(tridecylthio)propionate typically involves the esterification of 2-methyl-3-(tridecylthio)propanoic acid with octadecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Octadecyl 2-methyl-3-(tridecylthio)propionate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tridecylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or thioesters.
Scientific Research Applications
Octadecyl 2-methyl-3-(tridecylthio)propionate has several scientific research applications:
Chemistry: Used as a surfactant or emulsifier in various chemical formulations.
Biology: Investigated for its potential as a bioactive compound in cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of lubricants, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of octadecyl 2-methyl-3-(tridecylthio)propionate involves its interaction with lipid membranes due to its amphiphilic structure. The octadecyl group interacts with the hydrophobic core of lipid bilayers, while the ester and tridecylthio groups can participate in various chemical interactions. This compound can modulate membrane fluidity and permeability, making it useful in applications such as drug delivery and membrane studies.
Comparison with Similar Compounds
Similar Compounds
- Octadecyl 2-methyl-3-(dodecylthio)propionate
- Octadecyl 2-methyl-3-(hexadecylthio)propionate
- Octadecyl 2-methyl-3-(octylthio)propionate
Uniqueness
Octadecyl 2-methyl-3-(tridecylthio)propionate is unique due to its specific combination of long-chain alkyl groups and a thioester functionality. This combination imparts distinct physicochemical properties, such as enhanced hydrophobicity and specific reactivity, which are not observed in similar compounds with shorter or different alkyl chains.
Properties
CAS No. |
36994-36-2 |
|---|---|
Molecular Formula |
C35H70O2S |
Molecular Weight |
555.0 g/mol |
IUPAC Name |
octadecyl 2-methyl-3-tridecylsulfanylpropanoate |
InChI |
InChI=1S/C35H70O2S/c1-4-6-8-10-12-14-16-17-18-19-20-21-23-25-27-29-31-37-35(36)34(3)33-38-32-30-28-26-24-22-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 |
InChI Key |
CUFPJSAZAYYDAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)CSCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


